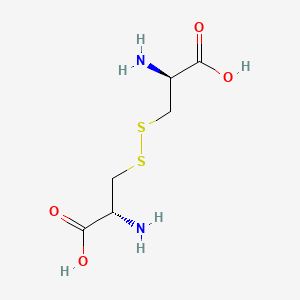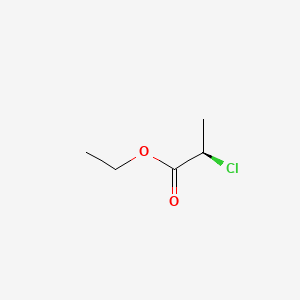
葡萄糖基异槲皮苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosylvitexin (GVX) is a naturally occurring compound found in many plant species. It is a type of flavonoid and is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential use in treating a variety of diseases and conditions, including diabetes, cancer, and neurodegenerative diseases. GVX has also been studied for its potential use in laboratory experiments and medical treatments.
科学研究应用
Anti-Inflammatory Properties
Glucosylvitexin exhibits anti-inflammatory properties . It has been shown to suppress the production of pro-inflammatory cytokines, which are small proteins released by cells and have a specific effect on the interactions and communications between cells .
Antioxidant Effects
Glucosylvitexin also acts as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Neuroprotective Effects
Glucosylvitexin has neuroprotective effects . This means it can protect nerve cells against damage, degeneration, or impairment of function .
Research in Neurodegenerative Diseases
Due to its neuroprotective effects, Glucosylvitexin holds significance in research pertaining to neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases . These diseases are characterized by the progressive loss of structure or function of neurons, including death of neurons .
Inhibition of Glutamate Release
Glucosylvitexin inhibits glutamate release in the brain . Glutamate is a powerful excitatory neurotransmitter that is released by nerve cells in the brain. It is responsible for sending signals between nerve cells, and under normal conditions plays an important role in learning and memory .
Mitigation of Oxidative Stress
Glucosylvitexin has demonstrated the ability to mitigate oxidative stress . Oxidative stress is an imbalance of free radicals and antioxidants in the body, which can lead to cell and tissue damage .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucosylvitexin involves the glycosylation of vitexin with glucose. This can be achieved through enzymatic or chemical methods.", "Starting Materials": [ "Vitexin", "Glucose", "Catalyst (enzymatic method) or Activating agent (chemical method)", "Solvent" ], "Reaction": [ "Enzymatic method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add a catalyst such as β-glucosidase to the solution.", "Step 3: Incubate the solution at a suitable temperature and pH for the enzyme to catalyze the glycosylation reaction.", "Step 4: Isolate and purify the Glucosylvitexin product.", "Chemical method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add an activating agent such as trifluoromethanesulfonic acid (TFMS) to the solution.", "Step 3: Heat the solution to a suitable temperature for the glycosylation reaction to occur.", "Step 4: Neutralize the solution with a base such as sodium bicarbonate.", "Step 5: Isolate and purify the Glucosylvitexin product." ] } | |
CAS 编号 |
76135-82-5 |
产品名称 |
Glucosylvitexin |
分子式 |
C27H30O16 |
分子量 |
610.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI 键 |
FIKSWIOVRVHXGQ-TUTGZWPLSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
其他 CAS 编号 |
76135-82-5 |
产品来源 |
United States |
Q & A
Q1: What are the primary biological activities of Glucosylvitexin?
A1: Research suggests that Glucosylvitexin exhibits antithyroid and goitrogenic effects, primarily by inhibiting thyroid peroxidase (TPO) activity. [] This enzyme plays a crucial role in thyroid hormone synthesis, and its inhibition can impact thyroid function. [] Additionally, studies indicate Glucosylvitexin possesses strong scavenging activities for superoxide anion radicals, highlighting its potential as an antioxidant. []
Q2: What is the structure of Glucosylvitexin and how is it characterized?
A2: Glucosylvitexin is a flavonoid C-glycoside. While its exact spectroscopic data is not detailed in the provided research, its structure is elucidated through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV spectral analysis. [, ] These methods help determine its molecular formula, weight, and structural characteristics.
Q3: How is Glucosylvitexin typically isolated and purified from plant sources?
A3: Researchers employ techniques like High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (pre-HPLC) for efficient isolation and purification of Glucosylvitexin from plant materials like hawthorn leaves. [, ] These methods allow for the separation of Glucosylvitexin from other compounds based on differences in their physicochemical properties.
Q4: Can you elaborate on the structure-activity relationship of Glucosylvitexin and its analogs?
A4: While specific structure-activity relationship details are limited in the provided research, studies suggest that the antioxidant activity of Glucosylvitexin and its analogs is closely related to their chemical structure. [] Variations in the type and position of substituents on the flavonoid skeleton can significantly influence their ability to scavenge free radicals and exert antioxidant effects.
Q5: What analytical methods are employed to quantify Glucosylvitexin in plant extracts or biological samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) or Mass Spectrometry (MS), is widely used for the quantitative analysis of Glucosylvitexin. [, , ] This versatile technique allows for the separation and quantification of Glucosylvitexin in complex mixtures like plant extracts or biological samples.
Q6: Has Glucosylvitexin been investigated for its pharmacokinetic properties?
A6: Yes, research indicates that the pharmacokinetic characteristics of Glucosylvitexin have been studied in rats following intravenous administration of Hawthorn Leaves Flavonoids (HLF). [] The compound was found to exhibit a pharmacokinetic profile best described by a three-compartment open model. []
Q7: Are there any known concerns regarding the safety or toxicity of Glucosylvitexin?
A7: While Glucosylvitexin is generally considered safe when consumed as part of a regular diet, some studies suggest that a diet rich in C-glycosylflavones, including Glucosylvitexin, might contribute to the development of endemic goiter in iodine-deficient areas. [] More research is needed to fully understand its potential long-term effects and to establish safe dosage levels.
Q8: Can Glucosylvitexin be used as a chemotaxonomic marker?
A8: Although not mentioned in the provided abstracts, other research suggests that 2″-O-Glucosylvitexin can serve as a chemotaxonomic marker for the genus Cryptocoryne (Araceae). [] This implies that the presence and concentration of this compound can help differentiate and classify plant species within this genus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



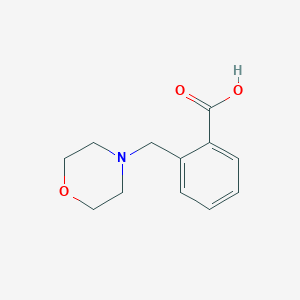

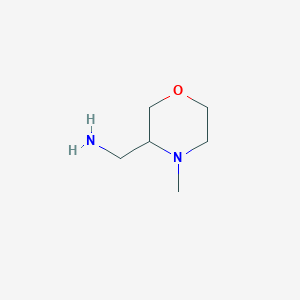

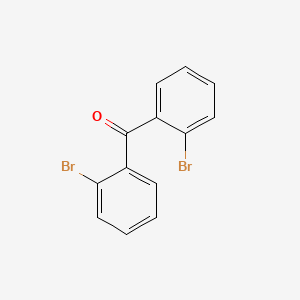
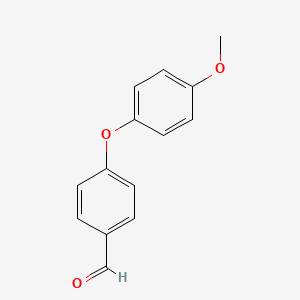

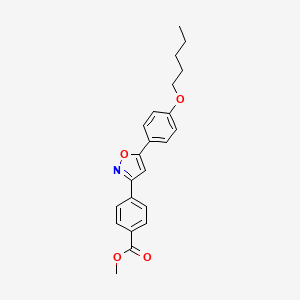
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)


